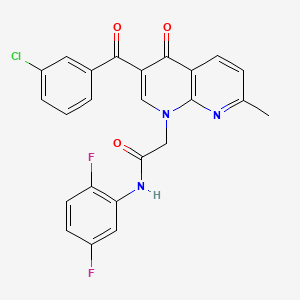

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide

Description

The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide (hereafter referred to by its full systematic name) is a naphthyridine derivative featuring a 1,8-naphthyridinone core substituted with a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an N-(2,5-difluorophenyl)acetamide side chain. The 3-chlorobenzoyl moiety may enhance lipophilicity and target binding, while the difluorophenyl group could improve metabolic stability and bioavailability compared to non-halogenated analogs .

Properties

IUPAC Name |

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF2N3O3/c1-13-5-7-17-23(33)18(22(32)14-3-2-4-15(25)9-14)11-30(24(17)28-13)12-21(31)29-20-10-16(26)6-8-19(20)27/h2-11H,12H2,1H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSACJHWGSAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)F)F)C(=O)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chlorobenzoyl and difluorophenylacetamide groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, coupling reagents like EDC or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl and difluorophenylacetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Synthetic Routes

- Acylation : The final step often includes acylating the naphthyridine derivative with 3,4-difluoroaniline.

- Purification : Techniques such as recrystallization and chromatography are employed to enhance yield and purity.

Scientific Research Applications

The compound's unique chemical structure allows for various applications across multiple disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules and is used as a reagent in organic reactions.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it valuable for understanding reaction mechanisms.

Biology

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : Research indicates potential effectiveness against certain viral infections.

- Anticancer Activity : Investigations are ongoing to explore its efficacy in inhibiting cancer cell growth.

Medicine

- Therapeutic Potential : The compound is being studied for its potential use in drug development, particularly targeting specific biological pathways.

- Mechanism of Action : It may interact with enzymes or receptors, altering their function and providing therapeutic benefits.

Case Studies

Several studies highlight the compound's applications:

-

Antimicrobial Study :

- A study demonstrated that derivatives of naphthyridine compounds show significant antibacterial activity against various strains of bacteria. The mechanism involved disrupting bacterial cell wall synthesis.

-

Anticancer Research :

- Research published in a peer-reviewed journal reported that the compound inhibited the proliferation of specific cancer cell lines through apoptosis induction.

-

Drug Development :

- Ongoing clinical trials are evaluating the efficacy of similar naphthyridine derivatives in treating resistant bacterial infections and certain cancers.

Summary of Findings

The applications of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide span across various scientific domains. Its unique structural features contribute to its reactivity and biological activity, positioning it as a promising candidate for further research in medicinal chemistry and pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-chlorobenzoyl group in the target compound contrasts with the adamantyl group in 67 , suggesting divergent biological targets. Chlorine and fluorine substituents may enhance membrane permeability compared to hydrocarbon chains .

- Functional Groups: The acetamide side chain in the target compound, with its difluorophenyl group, likely improves solubility and metabolic resistance relative to non-fluorinated aryl analogs .

Pharmacomodulation Insights :

- The 3-chlorobenzoyl group may mimic ATP-binding motifs in kinase targets, as seen in other chlorinated heterocycles .

- Fluorine atoms in the acetamide side chain could reduce cytochrome P450-mediated metabolism, extending half-life .

Hypothesized Pharmacological and Physicochemical Properties

While specific bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Lipophilicity: Calculated LogP values are likely higher than non-chlorinated/fluorinated derivatives due to halogen substituents .

- Solubility : The acetamide group may counterbalance hydrophobicity, improving aqueous solubility relative to adamantyl-substituted analogs .

- Target Selectivity: The 1,8-naphthyridinone core may favor interactions with kinases or DNA topoisomerases, similar to quinolone antibiotics .

Biological Activity

The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-difluorophenyl)acetamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on pharmacological evaluations, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the naphthyridine core is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of naphthyridine derivatives against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating their potency .

Antioxidant Activity

The antioxidant capacity of naphthyridine derivatives has been evaluated using assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals. The compound is hypothesized to possess antioxidant properties due to its chemical structure, although specific data for this exact compound remains limited .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related naphthyridine compounds on various cancer cell lines. For example, certain derivatives have demonstrated significant growth inhibition in cervical and bladder cancer cell lines. The IC50 values for these compounds suggest that they may be effective in cancer treatment strategies .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives often correlates with their structural features. The substitution patterns on the naphthyridine ring and the presence of electron-withdrawing groups (like chlorine or fluorine) are crucial for enhancing their activity. Research has shown that modifications at specific positions can lead to increased potency against various biological targets .

Case Study 1: Bronchodilatory Activity

A study evaluated the bronchodilatory effects of naphthyridine derivatives in animal models. One compound exhibited a notable percentage of protection against histamine-induced convulsions in guinea pigs, indicating potential use in treating respiratory conditions .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds. The study revealed that certain derivatives could inhibit cell proliferation effectively, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.